PF-8380

概要

説明

科学的研究の応用

In the field of oncology, it has been shown to enhance the radiosensitivity of glioblastoma cell lines, making it a promising candidate for combination therapy with radiation . In addition, PF-8380 has been investigated for its role in reducing post-ischemic myocardial inflammation through epigenetic gene modifications . Other research applications include its use in studying the autotaxin-lysophosphatidic acid signaling axis in various inflammatory conditions, such as multiple sclerosis and arthritis .

作用機序

生化学分析

Biochemical Properties

PF-8380 plays a crucial role in biochemical reactions by inhibiting the enzyme autotaxin (ATX). Autotaxin is responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). This compound inhibits ATX with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood . By inhibiting ATX, this compound reduces the production of LPA, which is involved in various cellular processes such as cell proliferation, migration, and survival .

Cellular Effects

This compound has been shown to influence various cellular processes. In glioblastoma cells, this compound enhances radiosensitivity by decreasing clonogenic survival, migration, and invasion . It also attenuates radiation-induced Akt phosphorylation, which is crucial for cell survival and proliferation . Additionally, this compound has been observed to reduce inflammation and enhance radiation sensitivity in glioblastoma multiforme (GBM) cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of autotaxin (ATX), which catalyzes the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) . By inhibiting ATX, this compound reduces LPA levels, thereby affecting various signaling pathways involved in cell proliferation, migration, and survival . This compound also influences gene expression by altering the expression of genes involved in inflammation, stress response, and epigenetic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a mouse model of myocardial infarction (MI), this compound treatment significantly altered gene expression patterns at different time points post-MI . This compound downregulated genes linked to exacerbated inflammatory responses as early as 6 hours post-MI and attenuated the reduction of genes important in myogenic differentiation at 7 days post-MI .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In glioblastoma models, a combination of this compound (10 mg/kg) with irradiation significantly delayed tumor growth compared to untreated mice . Higher doses of this compound have been associated with enhanced radiosensitivity and reduced tumor vascularity .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It inhibits autotaxin (ATX), which catalyzes the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) . This inhibition affects lipid metabolism and has been shown to reduce inflammation and tumor progression .

Transport and Distribution

This compound is transported and distributed within cells and tissues with a mean clearance of 31 mL/min/kg and a volume of distribution at steady state of 3.2 L/kg . Its oral bioavailability ranges from 43% to 83%, and plasma concentrations increase with escalating doses .

Subcellular Localization

This compound’s subcellular localization involves its interaction with autotaxin (ATX) in the extracellular environment, where it inhibits the production of lysophosphatidic acid (LPA) . This inhibition affects various cellular processes, including cell proliferation, migration, and survival .

準備方法

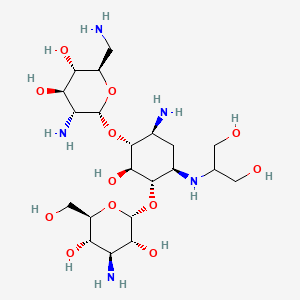

PF-8380は、特定の試薬と条件を含む一連の化学反応によって合成できます。 合成経路は通常、3,5-ジクロロベンジルクロリドとピペラジンの反応、続いて2-オキソ-2,3-ジヒドロベンゾ[d]オキサゾールの添加が含まれます。 . 反応条件には、ジメチルスルホキシドなどの溶媒の使用、および室温から100°Cまでの温度が含まれます。 . 工業生産方法は、同様の合成経路を大規模に含む場合がありますが、高収率と純度を確保するために反応条件を最適化します。 .

化学反応の分析

PF-8380は、酸化、還元、置換などのさまざまな種類の化学反応を受けます。 . これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬が含まれます。 . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なりますが、一般的には官能基が修飾されたthis compoundの誘導体を含みます。 .

科学研究用途

腫瘍学の分野では、グリオブラストーマ細胞株の放射線感受性を高めることが示されており、放射線療法との併用療法の有望な候補となっています。 . さらに、this compoundは、エピジェネティックな遺伝子修飾を通じて虚血後心筋炎を軽減する役割について調査されています。 . その他の研究用途には、多発性硬化症や関節炎などのさまざまな炎症性疾患におけるオートタキシン-リゾホスファチジン酸シグナル伝達経路の研究における使用が含まれます。 .

類似化合物との比較

特性

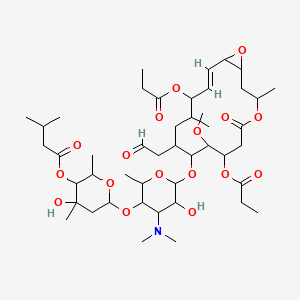

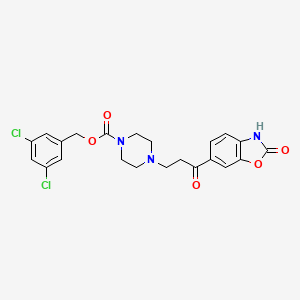

IUPAC Name |

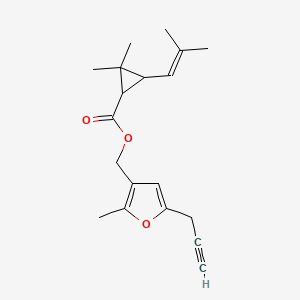

(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSUDQYHPSNBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649524 | |

| Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144035-53-9 | |

| Record name | PF-8380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144035539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-8380 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T582DIM5A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。